molecular formula C10H17N5O2 B2872392 N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2198665-59-5

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2872392
CAS No.: 2198665-59-5
M. Wt: 239.279
InChI Key: JXWMIYTZVSXXLA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C10H17N5O2 and its molecular weight is 239.279. The purity is usually 95%.
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Scientific Research Applications

1. Ligand-Enabled β-C-H Arylation of α-Amino Acids

This paper discusses the use of a simple N-methoxyamide auxiliary in the β-C-H functionalizations of carboxylic acid derivatives, leading to significant improvement in the arylation of α-amino acids. The practicality of this auxiliary enables the synthesis of unnatural amino acids, bioactive molecules, and chiral bis(oxazoline) ligands (Chen et al., 2015).

2. Development of Novel Annulated Products

The study focuses on the development of novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, demonstrating pyrrole-type reactivity. This research highlights the potential of using this compound in the synthesis of complex molecular structures (Deady & Devine, 2006).

3. Synthesis of Pyrazolo[4,3-c]pyridine Carboxamides as Antitubercular Agents

This study involves the preparation of various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides. These compounds are screened for their antitubercular activity, highlighting the potential of this class of compounds in developing new treatments for tuberculosis (Amaroju et al., 2017).

4. Application in Asymmetric Acylation

The compound has been utilized as a chiral auxiliary in asymmetric acylation, providing a useful alternative to asymmetric aldol reactions. This application is significant for the stereoselective synthesis of complex organic compounds (Ito et al., 1984).

5. Use in Catalytic Synthesis of Phenothiazines

A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system was established for the preparation of phenothiazines, demonstrating the compound's utility in facilitating complex organic syntheses under environmentally friendly conditions (Huang et al., 2014).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-17-7-4-11-10(16)14-5-2-9(8-14)15-6-3-12-13-15/h3,6,9H,2,4-5,7-8H2,1H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWMIYTZVSXXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)N2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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